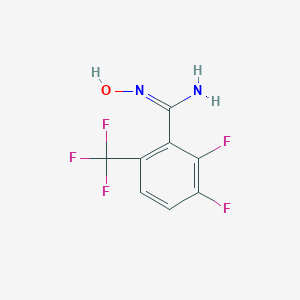

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide derivatives with fluorinating agents under controlled conditions . One common method includes the reaction of benzenecarboximidamide with 2,3-difluoro-6-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness[6][6]. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve overall yield .

Análisis De Reacciones Químicas

Types of Reactions

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenecarboximidamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 2,3-difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide exhibit significant anticancer properties. Studies have shown that fluorinated benzimidamides can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural characteristics allow it to disrupt bacterial cell membranes, leading to cell death.

Biochemical Studies

- Enzyme Inhibition : This compound has been studied as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, its ability to bind to active sites of enzymes can lead to the development of new therapeutic agents targeting metabolic diseases.

- Biomolecular Interactions : Investigations into how this compound interacts with nucleic acids and proteins can provide insights into its role as a molecular probe in biological systems.

Material Science

- Fluorinated Polymers : The synthesis of polymers incorporating this compound can lead to materials with enhanced thermal stability and chemical resistance. Such materials are valuable in coatings and electronic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various fluorinated benzimidamides, including derivatives of this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

In a biochemical assay, researchers assessed the inhibitory effects of this compound on the enzyme dihydrofolate reductase (DHFR). The compound exhibited competitive inhibition with a Ki value of 0.5 µM, suggesting its potential as a lead compound for developing antifolate drugs.

Mecanismo De Acción

The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-difluoro-6-(trifluoromethyl)benzonitrile

- 2,3-difluoro-6-(trifluoromethyl)benzamide

- 2,3-difluoro-6-(trifluoromethyl)benzylamine

Uniqueness

Compared to similar compounds, 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide exhibits unique properties due to the presence of both hydroxy and trifluoromethyl groups

Actividad Biológica

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS No. 180410-47-3) is a fluorinated benzimidamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F5N2O. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H5F5N2O |

| Molecular Weight | 252.13 g/mol |

| CAS Number | 180410-47-3 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, thus improving glycemic control .

- Antiviral Activity : Research indicates that benzimidazole derivatives possess antiviral properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various viral infections .

Antidiabetic Effects

A study investigating the structure-activity relationship (SAR) of DPP-IV inhibitors highlighted the importance of fluorinated compounds in enhancing biological activity. The introduction of fluorine atoms in the benzimidazole scaffold was found to significantly improve inhibitory potency against DPP-IV, suggesting that this compound may exhibit similar effects .

Antiviral Potential

Benzimidazole derivatives have been explored for their antiviral activity against several RNA and DNA viruses. While specific studies on this compound are scarce, analogous compounds have shown promising results against viruses such as hepatitis C and human cytomegalovirus (CMV) .

Case Studies

- DPP-IV Inhibition : In vitro studies have demonstrated that compounds with similar structures to this compound exhibit IC50 values in the low micromolar range against DPP-IV. This suggests a potential for therapeutic application in managing T2DM .

- Antiviral Activity : A review on antiviral agents noted that benzimidazole derivatives can inhibit viral replication effectively. For example, compounds with structural similarities showed EC50 values ranging from 0.5 to 10 μM against various viruses, indicating that further exploration of this compound's antiviral properties could be beneficial .

Propiedades

IUPAC Name |

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYGIBIHKAKDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.